molecular formula C20H17FN4O2S B2904281 N-(3-acetamidophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893984-81-1

N-(3-acetamidophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2904281
CAS RN: 893984-81-1
M. Wt: 396.44
InChI Key: GGRRHYGUZGJRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetamidophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a chemical compound that has gained attention in the scientific community due to its potential application in various fields, including medicine and agriculture. This compound is a member of the pyridazinone family, which is known for its diverse biological activities.

Scientific Research Applications

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures similar to N-(3-acetamidophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide, have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of cancer cells, such as P493 human lymphoma B cells, both in vitro and in mouse xenograft models, highlighting their potential in cancer therapy (Shukla et al., 2012).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide and its analogs serve as potent and efficacious inhibitors of PI3Kα and mTOR, showcasing significant potential in the treatment of various cancers. The modifications in these molecules aim to enhance metabolic stability, demonstrating the importance of structural analogs in improving drug properties (Stec et al., 2011).

Antiviral Applications

Research on N-(4-fluorophenyl)acetamide derivatives has explored their antiviral potency against SARS-CoV-2, utilizing quantum chemical insights into molecular structure and interactions. These studies contribute to understanding how structural features affect the bioactivity of such compounds, potentially leading to novel treatments for COVID-19 and other viral infections (Mary et al., 2020).

Antimicrobial Properties

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, related to this compound, aims at developing antimicrobial agents. These studies highlight the compound's potential in addressing bacterial and fungal infections, showcasing the versatility of such chemical structures in drug development (Darwish et al., 2014).

Modification for Enhanced Anticancer Activity

Alkylurea moiety replacements in N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have been investigated for their anticancer effects. This research demonstrates the potential for structural modifications to enhance therapeutic efficacy against cancer, with significant reductions in toxicity (Wang et al., 2015).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-13(26)22-16-3-2-4-17(11-16)23-19(27)12-28-20-10-9-18(24-25-20)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRRHYGUZGJRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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